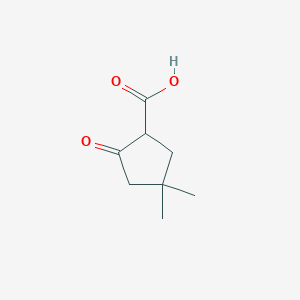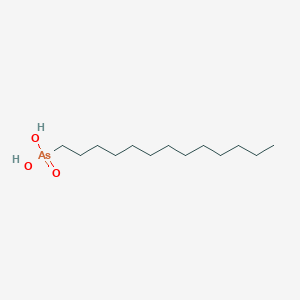
Tridecylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecylarsonic acid is an organoarsenic compound characterized by the presence of a tridecyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tridecylarsonic acid typically involves the reaction of tridecyl halides with arsenic trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tridecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to tridecylarsonous acid.
Substitution: The tridecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Tridecylarsonic oxide.
Reduction: Tridecylarsonous acid.
Substitution: Various substituted tridecylarsonic acids depending on the reagents used.
Scientific Research Applications
Tridecylarsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tridecylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects.
Comparison with Similar Compounds
- Methylarsonic acid
- Dimethylarsinic acid
- Phenylarsonic acid
Comparison: Tridecylarsonic acid is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organoarsenic compounds
Properties
CAS No. |
36333-48-9 |
|---|---|
Molecular Formula |
C13H29AsO3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
tridecylarsonic acid |
InChI |
InChI=1S/C13H29AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,16)17/h2-13H2,1H3,(H2,15,16,17) |
InChI Key |
FIKPIOQMZGBPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


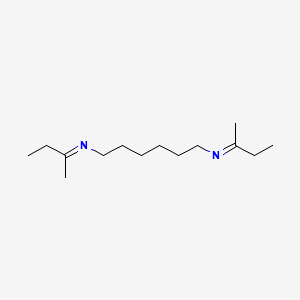
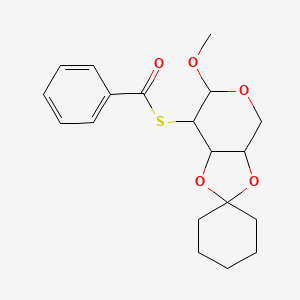
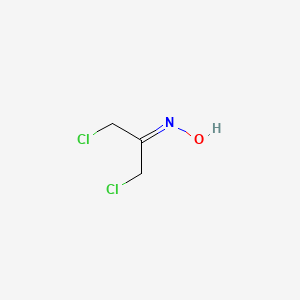
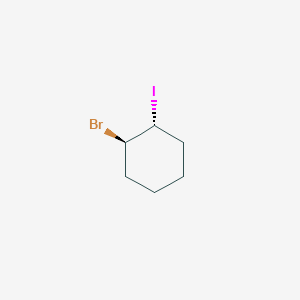
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
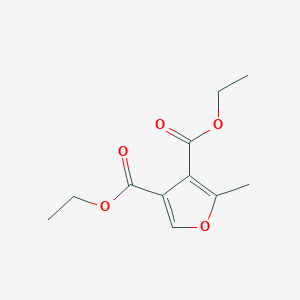
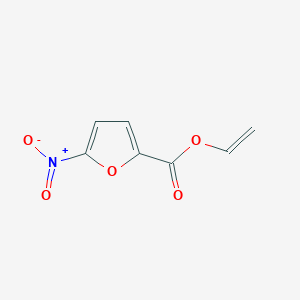
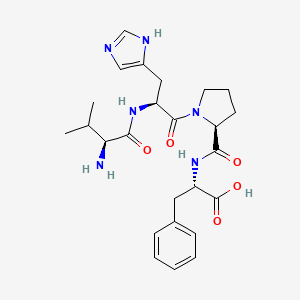
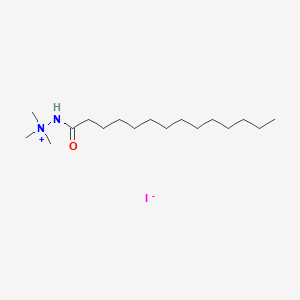
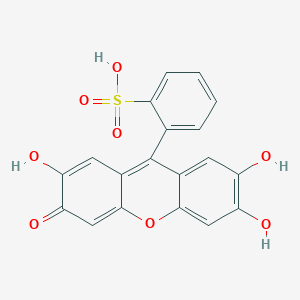

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
